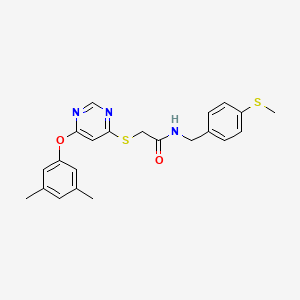![molecular formula C16H26N4O5 B2744858 3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid CAS No. 743444-81-7](/img/structure/B2744858.png)
3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide , is a chemical with the molecular weight of 330.81 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23ClN4O3/c1-4-5-6-18 (10 (20)7-15)11-12 (16)19 (8-9 (2)3)14 (22)17-13 (11)21/h9H,4-8,16H2,1-3H3, (H,17,21,22) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder stored at room temperature . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
Organometallic Chemistry and Antibacterial Application
Organometallic compounds, including derivatives similar in structure to the mentioned compound, have been explored for their potential in medicinal chemistry. An example includes the synthesis and characterization of organometallic analogues based on the antibiotic platensimycin structure. These derivatives, while not showing promising antibacterial activity, highlight the methodological advancements in synthesizing complex structures for potential therapeutic applications (Patra, Merz, & Metzler‐Nolte, 2012).
Antimicrobial and Antifungal Agents
Some derivatives have been synthesized with the aim of inhibiting mycolic acid biosynthesis, a key component in the cell wall of Mycobacterium species. This research avenue is crucial for developing new antimicrobial agents against tuberculosis and other mycobacterial infections (Hartmann et al., 1994).
Bone Turnover and Osteoporosis
Potent and selective antagonists of the αvβ3 receptor have been identified and evaluated for their potential in the prevention and treatment of osteoporosis. These compounds showcase the therapeutic potential of derivatives in modulating bone turnover and providing a foundation for clinical development in osteoporosis treatment (Coleman et al., 2004).
Anticonvulsant and Antinociceptive Activity
Research into hybrid molecules combining features of known antiepileptic drugs (AEDs) includes the synthesis of derivatives designed to exhibit anticonvulsant and antinociceptive activities. These studies contribute to the development of new therapeutic agents for epilepsy and pain management, demonstrating the compound's versatility in medicinal chemistry (Kamiński et al., 2016).
Polymer Chemistry and Material Science
The compound's derivatives also find applications in material science, such as the synthesis of polyamides containing uracil and adenine, indicating the potential for creating novel polymers with specific biological functionalities (Hattori & Kinoshita, 1979).
Anti-inflammatory Agents
The exploration of heterocyclic systems fused to thiophene moieties using citrazinic acid as a synthon has led to the synthesis of compounds with significant anti-inflammatory activity. This research underscores the compound's utility in developing new therapeutic agents for inflammation-related disorders (Amr, Sabry, & Abdulla, 2007).
特性
IUPAC Name |
4-[(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5/c1-4-5-8-19-14(17)13(15(24)18-16(19)25)20(9-10(2)3)11(21)6-7-12(22)23/h10H,4-9,17H2,1-3H3,(H,22,23)(H,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFYSDUCBLMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)
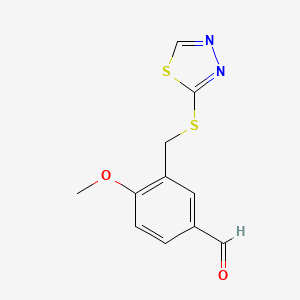
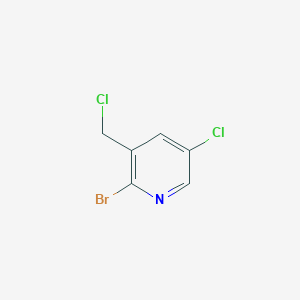
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)
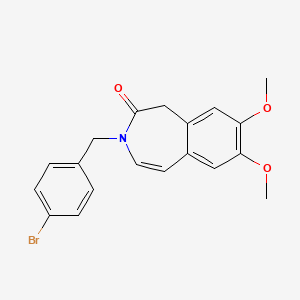
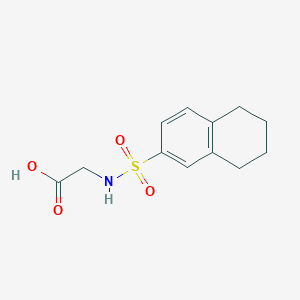
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)
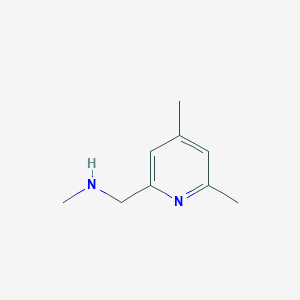
![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)
